molecular formula C38H46Cl2N6O8S B1667091 bio5192 CAS No. 327613-57-0

bio5192

Cat. No.: B1667091
CAS No.: 327613-57-0
M. Wt: 817.8 g/mol
InChI Key: MNQBPRHHZPXCKZ-ZDCRTTOTSA-N
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Description

BIO 5192 is a highly selective and potent inhibitor of integrin alpha-4 beta-1 (Very Late Antigen-4). Integrins are proteins that facilitate cell adhesion and signal transduction, playing crucial roles in various physiological processes. BIO 5192 specifically targets integrin alpha-4 beta-1, making it valuable for research and therapeutic applications .

Mechanism of Action

Target of Action

BIO 5192 is a highly selective and potent inhibitor of integrin α4β1 (Very Late Antigen-4; VLA-4) . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The α4β1 integrin, also known as VLA-4, plays a crucial role in the adhesion and migration of leukocytes.

Mode of Action

BIO 5192 selectively binds to α4β1 over a range of other integrins . This binding interrupts the interaction between VLA-4 and its ligand, VCAM-1 . The disruption of this interaction leads to changes in cell adhesion and migration, particularly affecting hematopoietic stem and progenitor cells (HSPCs).

Biochemical Pathways

The primary biochemical pathway affected by BIO 5192 is the VCAM-1/VLA-4 axis . This axis is critical for the adhesion and migration of HSPCs. By inhibiting VLA-4, BIO 5192 disrupts this pathway, leading to increased mobilization of HSPCs.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for BIO 5192 are not readily available, it has been shown that the compound has a terminal half-life of 1.1 hours when administered intravenously at a dose of 1 mg/kg . When administered subcutaneously at doses of 3, 10, and 30 mg/kg, BIO 5192 shows half-lives of 1.7, 2.7, and 4.7 hours, respectively .

Result of Action

The primary result of BIO 5192’s action is a significant increase in the mobilization of HSPCs . This effect can be beneficial in various therapeutic contexts, such as stem cell transplantation. Additionally, BIO 5192 has been shown to decrease oxidative damage and improve neurological function following spinal cord injury in rats .

Action Environment

The action of BIO 5192 can be influenced by various environmental factors. For instance, the presence of other molecules that affect the VCAM-1/VLA-4 axis can impact the efficacy of BIO 5192. As an example, it has been shown that the combination of BIO 5192 and plerixafor, a CXCR4 antagonist, exerts an additive effect on progenitor mobilization .

Preparation Methods

Synthetic Routes and Reaction Conditions

BIO 5192 is synthesized through a multi-step process involving the coupling of various chemical intermediates. The key steps include:

Industrial Production Methods

Industrial production of BIO 5192 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product to a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

BIO 5192 primarily undergoes:

    Substitution reactions: Involving the replacement of functional groups within the molecule.

    Oxidation and reduction reactions: Modifying the oxidation state of specific atoms within the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

BIO 5192 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study integrin-mediated cell adhesion and signaling pathways.

    Biology: Facilitates the mobilization of hematopoietic stem and progenitor cells, aiding in stem cell research.

    Medicine: Investigated for its potential therapeutic effects in conditions like spinal cord injury and autoimmune diseases.

    Industry: Utilized in the development of integrin-targeted therapies and diagnostic tools

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BIO 5192 is unique due to its high selectivity and potency for integrin alpha-4 beta-1. It induces a 30-fold increase in the mobilization of murine hematopoietic stem and progenitor cells, displaying a 3-fold additive effect when used with plerixafor .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46Cl2N6O8S/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52)/t31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQBPRHHZPXCKZ-ZDCRTTOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46Cl2N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327613-57-0
Record name BIO-5192
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327613570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIO-5192
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W0N209OS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.